molecular formula C8H15ClFNO B6161336 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 2177257-48-4

3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B6161336
CAS No.: 2177257-48-4
M. Wt: 195.7
InChI Key:
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Description

3-Fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with a complex structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

3-Fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

  • 3-Morpholino-1-oxa-8-azaspiro[4.5]decane hydrochloride

  • 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness: 3-Fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity in biological systems.

Properties

CAS No.

2177257-48-4

Molecular Formula

C8H15ClFNO

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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